molecular formula C17H21N3O3S B7686663 3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide

3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B7686663
M. Wt: 347.4 g/mol
InChI Key: IVYLNCILBGJIJA-UHFFFAOYSA-N
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Description

3-[4-(Ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound featuring functional groups such as sulfonamide, phenyl, pyridinyl, and propanamide. These structural components give the compound a diverse range of chemical properties and potential applications in scientific research and industry. It is synthesized for its potential biological activities and its utility in chemical reactions.

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-20-24(22,23)16-8-5-14(6-9-16)7-10-17(21)19-13-15-4-3-11-18-12-15/h3-6,8-9,11-12,20H,2,7,10,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYLNCILBGJIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the ethylsulfamoyl group, leading to the formation of sulfonic acids.

  • Reduction: : The compound can be reduced at the pyridine ring or the amide bond under suitable conditions.

  • Substitution: : It undergoes electrophilic and nucleophilic substitution reactions at the phenyl and pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.

  • Substitution: : Halogens, nitrating agents, and other electrophiles for aromatic substitution reactions.

Major Products Formed

  • Sulfonic acid derivatives: from oxidation.

  • Amines and alcohols: from reduction.

  • Various substituted aromatics: from substitution reactions.

Scientific Research Applications

3-[4-(Ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide has wide-ranging applications in various fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential as an inhibitor in biochemical pathways involving sulfonamide-sensitive enzymes.

  • Medicine: : Explored for its possible therapeutic effects due to its structural similarity to known pharmacophores.

  • Industry: : Utilized in the development of new materials with specialized properties, such as advanced polymers or catalysts.

Mechanism of Action

The biological activity of 3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide is primarily due to its interaction with sulfonamide-sensitive enzymes. The sulfonamide group mimics the natural substrate of these enzymes, leading to competitive inhibition. This inhibition can block the enzymatic pathways essential for the survival of certain bacteria, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds List

  • 4-(ethylsulfamoyl)benzoic acid

  • N-(pyridin-3-ylmethyl)propanamide

  • 3-(ethylsulfamoyl)pyridine

This compound's unique combination of functional groups makes it a versatile and valuable compound in multiple fields of scientific research and industrial application.

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